molecular formula C15H10F3N3O2S2 B11143743 4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11143743
M. Wt: 385.4 g/mol
InChI Key: IKEYUHRTMBFZIT-UHFFFAOYSA-N
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Description

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H10F3N3O2S2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological properties. The presence of trifluoromethoxy and methyl groups enhances its lipophilicity and potentially alters its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that the thiazole ring is crucial for cytotoxic activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Mechanism of Action
Compound 91.61 ± 1.92Induces apoptosis
Compound 101.98 ± 1.22Cell cycle arrest
This compoundTBDTBD

Antiviral Activity

Thiazole derivatives have also been evaluated for antiviral activity. A related compound demonstrated an EC50 value of 31.4 μM against Influenza A H3N2 virus, highlighting the potential for this class of compounds in antiviral therapy .

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TargetedEC50 (µM)Selectivity Index
Compound AInfluenza A H3N231.4TBD
Compound BHerpes Simplex VirusTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and phenyl substituents significantly influence biological activity. For example:

  • Methyl Group : The presence of a methyl group at position 4 of the phenyl ring enhances cytotoxicity.
  • Trifluoromethoxy Group : This group increases the compound's lipophilicity and may improve binding affinity to target proteins.
  • N-phenylcarboxamide : Essential for maintaining antitumor activity.

Case Studies

A recent study focused on a series of thiazole-based compounds that were screened for HSET inhibition, which is critical in cancer cell proliferation. The lead compound showed micromolar inhibition with promising selectivity against other mitotic kinesins .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing thiazole rings exhibit significant anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action: Thiazole derivatives often inhibit DNA and RNA synthesis, which is crucial in cancer treatment. The heteroatoms in thiazoles can interact with biological targets involved in tumorigenesis, including key kinases and phosphodiesterases .
  • Case Study: In vitro studies have demonstrated that thiazole derivatives can effectively target human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapy agents like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects: Thiazole derivatives have shown activity against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Case Study: A study on related thiazole compounds revealed significant antimicrobial activity, suggesting that modifications to the thiazole structure can enhance efficacy against resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for optimizing their pharmacological profiles:

Substituent Effect on Activity
Methyl group at position 4Enhances lipophilicity and cellular uptake
Trifluoromethoxy groupIncreases potency through electronic effects
Thiazole ringEssential for biological activity

Molecular Docking Studies

Molecular docking has been employed to predict the binding affinity of 4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide to various biological targets:

  • Target Proteins: Dihydrofolate reductase (DHFR) is one of the key targets identified. Docking studies suggest that this compound can effectively bind to DHFR, potentially leading to inhibition of cell proliferation in cancerous cells .

Properties

Molecular Formula

C15H10F3N3O2S2

Molecular Weight

385.4 g/mol

IUPAC Name

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H10F3N3O2S2/c1-8-11(12(22)21-14-19-6-7-24-14)25-13(20-8)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,19,21,22)

InChI Key

IKEYUHRTMBFZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3

Origin of Product

United States

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